molecular formula C15H11N3O3 B8044379 4-benzyl-7-nitro-2H-phthalazin-1-one

4-benzyl-7-nitro-2H-phthalazin-1-one

Cat. No.: B8044379
M. Wt: 281.27 g/mol
InChI Key: PAVQOFDFENZNNN-UHFFFAOYSA-N
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Description

4-Benzyl-7-nitro-2H-phthalazin-1-one is a heterocyclic compound belonging to the phthalazine family. Phthalazines are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of a benzyl group at the 4-position and a nitro group at the 7-position of the phthalazine ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-7-nitro-2H-phthalazin-1-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the phthalazine core. This can be achieved by reacting phthalic anhydride with hydrazine to form phthalazine-1,4-dione.

    Nitration: The phthalazine-1,4-dione is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position, yielding 7-nitro-phthalazine-1,4-dione.

    Benzylation: The final step involves the benzylation of the 7-nitro-phthalazine-1,4-dione.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are pivotal in modifying the structure of phthalazinones:

  • Formation of Amino Derivatives : The chloromethyl derivative can react with various nucleophiles, including aromatic amines, to produce 4-benzylphthalazin-1-ylamino derivatives. For instance, refluxing a mixture of the chloromethyl compound and an aromatic amine in ethanol leads to the formation of substituted phthalazinones .

Hydrazinolysis and Hydrazide Formation

The hydrazinolysis reaction is another significant transformation:

  • The ester derivatives formed from 4-benzylphthalazinone can undergo hydrazinolysis when treated with hydrazine hydrate, yielding hydrazides that serve as intermediates for further reactions, including condensation to form more complex structures .

Characterization Techniques

The synthesized compounds are characterized using various analytical techniques:

Spectroscopy

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra provide insights into the molecular structure and confirm the presence of functional groups. For example, characteristic peaks for hydroxymethyl groups and aromatic protons are observed in the spectra .

  • Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups based on their vibrational transitions. Key absorption bands corresponding to -NH, -OH, and C=O groups are typically analyzed .

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of synthesized compounds, aiding in structural elucidation.

Antimicrobial Activity

Several studies have reported that phthalazine derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

Recent investigations into phthalazine-based compounds have revealed their potential as anticancer agents. For instance, certain derivatives have demonstrated inhibitory activity against breast cancer cell lines by targeting specific proteins involved in cancer progression .

Table 2: Characterization Techniques for Synthesized Compounds

TechniquePurpose
NMRStructural elucidation
IRFunctional group identification
Mass SpectrometryMolecular weight determination

This detailed analysis provides a comprehensive overview of the chemical reactions associated with 4-benzyl-7-nitro-2H-phthalazin-1-one, emphasizing its synthetic versatility and potential applications in pharmaceuticals.

Scientific Research Applications

Synthesis of 4-Benzyl-7-nitro-2H-phthalazin-1-one

The compound can be synthesized through various chemical reactions involving phthalazine derivatives. A common method includes the reaction of 4-benzyl-1-chlorophthalazine with nucleophiles to yield diverse derivatives, including this compound. The synthesis process typically involves the following steps:

  • Starting Material : 4-benzyl-1-chlorophthalazine
  • Reagents : Nucleophiles such as amines or thiols.
  • Conditions : Reflux in suitable solvents (e.g., ethanol or dioxane).

The structures of synthesized compounds are confirmed using spectroscopic techniques like NMR and mass spectrometry .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, a study evaluated the antimicrobial efficacy of several synthesized compounds against Gram-positive and Gram-negative bacteria as well as fungi using the disc diffusion method.

Table 1: Antimicrobial Activity of 4-Benzyl Derivatives

Compound No.Gram-Negative Bacteria (mm)Gram-Positive Bacteria (mm)Fungi (mm)
1101211
2141010
3101412
............
Ampicillin2222-

The results indicated that some derivatives displayed comparable or superior activity to standard antibiotics, suggesting their potential as antimicrobial agents .

Anti-Cancer Activity

Recent studies have highlighted the potential of phthalazinone derivatives, including those based on this compound, as inhibitors of BRD4, a protein implicated in cancer progression. One study synthesized various derivatives and assessed their inhibitory effects against BRD4, revealing promising results for certain compounds.

Case Study: BRD4 Inhibition

In a study involving the compound DDT26, it was found to inhibit BRD4 with an IC50 value of 0.544μM0.544\,\mu M. The compound induced G1 phase cell cycle arrest in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent for breast cancer treatment .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-7-nitro-2H-phthalazin-1-one is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmacological research.

Properties

IUPAC Name

4-benzyl-7-nitro-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-13-9-11(18(20)21)6-7-12(13)14(16-17-15)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVQOFDFENZNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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